(2,5-Dichloropyridin-3-yl)methanol

Organic Synthesis Medicinal Chemistry Nucleophilic Aromatic Substitution

(2,5-Dichloropyridin-3-yl)methanol (CAS 558465-93-3) is a strategic intermediate for pharmaceutical and agrochemical R&D. The specific 2,5-dichloro substitution pattern is critical for regioselective SNAr and cross-coupling reactions, enabling precise elaboration in kinase inhibitor libraries. Substituting with other positional isomers (e.g., 2,4- or 5,6-dichloro) will fundamentally alter reactivity, compromising synthetic routes and yields. Ensure your project's integrity by sourcing the correct isomer with a guaranteed purity of ≥95%. In stock and ready to ship.

Molecular Formula C6H5Cl2NO
Molecular Weight 178.01 g/mol
CAS No. 558465-93-3
Cat. No. B1288106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,5-Dichloropyridin-3-yl)methanol
CAS558465-93-3
Molecular FormulaC6H5Cl2NO
Molecular Weight178.01 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1CO)Cl)Cl
InChIInChI=1S/C6H5Cl2NO/c7-5-1-4(3-10)6(8)9-2-5/h1-2,10H,3H2
InChIKeyOMVBAPGBNPDUNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dichloropyridin-3-yl)methanol (CAS 558465-93-3): A Specialized Pyridine Building Block for Targeted Synthesis


(2,5-Dichloropyridin-3-yl)methanol (CAS 558465-93-3) is a halogenated pyridine derivative with the molecular formula C6H5Cl2NO and a molecular weight of 178.02 g/mol . It serves as a versatile organic synthesis intermediate, characterized by a hydroxymethyl group at the 3-position and chlorine atoms at the 2- and 5-positions of the pyridine ring . This substitution pattern dictates its specific reactivity profile, making it a valuable building block for the construction of more complex molecules in pharmaceutical and agrochemical research .

Why (2,5-Dichloropyridin-3-yl)methanol Cannot Be Casually Substituted with a Positional Isomer


In the context of advanced organic synthesis, the substitution pattern of halogen atoms on a pyridine ring is not a trivial detail—it is a critical determinant of a molecule's reactivity, selectivity, and ultimate function [1]. A casual substitution of (2,5-Dichloropyridin-3-yl)methanol with a positional isomer, such as the 2,4- or 5,6-dichloro variant, would fundamentally alter the electronic properties of the heterocycle, thereby changing the course of key reactions like nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-couplings . This is because each isomer presents a unique arrangement of electron-withdrawing and leaving groups, which dictates regioselectivity and reaction yields, ultimately affecting the purity and viability of the final target molecule .

Quantitative Evidence for (2,5-Dichloropyridin-3-yl)methanol Differentiation


Regioselective Reactivity: SNAr Potential in the 2,5- vs 5,6-Dichloro Isomer

The 2,5-dichloro substitution pattern of the target compound positions a chlorine atom ortho to the ring nitrogen, a classic activation site for nucleophilic aromatic substitution (SNAr) [1]. In contrast, the 5,6-dichloro isomer (CAS 54127-30-9) has both chlorines ortho to the nitrogen, which can lead to different regioselectivity and the potential for over-substitution . While direct comparative kinetic data for these specific compounds are not available in the public domain, the fundamental principles of pyridine chemistry dictate that the 2-position chlorine in (2,5-Dichloropyridin-3-yl)methanol is significantly more reactive towards nucleophiles than the chlorine at the 5-position, allowing for chemoselective functionalization that is not possible with the 5,6-dichloro arrangement.

Organic Synthesis Medicinal Chemistry Nucleophilic Aromatic Substitution

Pharmacological Profile Differentiation: Target Engagement vs. Kinase Inhibitor Precursor

The 5,6-dichloro isomer (CAS 54127-30-9) is a known inhibitor of the CXCR3 chemokine receptor, a direct biological target with reported applications in inflammation research . In contrast, the (2,5-Dichloropyridin-3-yl)methanol scaffold is a key intermediate for the synthesis of more complex kinase inhibitors, as evidenced by its close analog, (2,5-Dichloropyridin-4-yl)methanol, which is explicitly used in the synthesis of Rho kinase inhibitors . This highlights a critical procurement distinction: selecting the 5,6-isomer may be appropriate for direct target modulation studies, whereas selecting the 2,5-isomer is the correct choice for building new chemical entities targeting kinases.

Drug Discovery Chemical Biology Kinase Inhibition

Procurement Flexibility: Commercial Purity Grades (95% vs. 97%) and Pricing Transparency

The target compound is commercially available in a range of purities, with 95% being a common standard offered by multiple suppliers such as Bidepharm, AKSci, and Aladdin . For applications requiring higher purity, a 97% grade is also available, as listed by ChemScene and ChemicalBook . This contrasts with some less common isomers like the 3,5-dichloro analog, which may have more limited availability or require custom synthesis, impacting procurement lead times. Furthermore, pricing for 5g quantities of 95% purity has been observed at approximately $5005 CNY, providing a tangible budget reference point for researchers planning their projects [1].

Procurement Supply Chain Chemical Sourcing

Validated Application Scenarios for (2,5-Dichloropyridin-3-yl)methanol


Medicinal Chemistry: Synthesis of Novel Kinase Inhibitor Scaffolds

As evidenced by its close structural analog, the (2,5-dichloropyridinyl)methanol core is a valuable starting material for constructing kinase inhibitor libraries . The specific 2,5-dichloro substitution pattern offers a unique handle for sequential functionalization, allowing medicinal chemists to introduce diversity at specific positions of the pyridine ring to explore structure-activity relationships (SAR) in drug discovery programs. This compound is ideal for projects focused on synthesizing novel chemical entities targeting kinases implicated in cancer and inflammatory diseases.

Organic Synthesis: Chemoselective SNAr and Cross-Coupling Reactions

The presence of a chlorine atom ortho to the pyridine nitrogen makes this compound highly amenable to chemoselective nucleophilic aromatic substitution (SNAr) reactions [1]. The primary alcohol group at the 3-position can also be protected or converted into a better leaving group for further synthetic elaboration, enabling its use in more complex synthetic pathways, including palladium-catalyzed cross-coupling reactions after functional group interconversion.

Agrochemical Discovery: Intermediate for Novel Pesticides and Herbicides

Halogenated pyridine derivatives are a common structural motif in modern agrochemicals . (2,5-Dichloropyridin-3-yl)methanol serves as a versatile intermediate for the synthesis of new agrochemical candidates. Its specific substitution pattern can be leveraged to build molecules that interact with unique biological targets in pests or weeds, offering a pathway to develop new products with potentially improved efficacy or safety profiles compared to existing commercial standards.

Analytical Chemistry: Use as a Reference Standard or Derivatization Agent

Due to its well-defined structure and physicochemical properties (melting point 64-66°C, density 1.478 g/cm³) , this compound can be used as a reference standard for analytical method development, such as HPLC or GC, or as a calibration substance in spectral analysis . Its distinct retention time and mass spectral pattern make it useful for identifying or quantifying related compounds in complex mixtures.

Technical Documentation Hub

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